molecular formula C13H16BrN3OS B6714452 N-[(3-bromothiophen-2-yl)methyl]-4-cyano-4-methylpiperidine-1-carboxamide

N-[(3-bromothiophen-2-yl)methyl]-4-cyano-4-methylpiperidine-1-carboxamide

Cat. No.: B6714452
M. Wt: 342.26 g/mol
InChI Key: DHNZJBJYWLSSBI-UHFFFAOYSA-N
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Description

N-[(3-bromothiophen-2-yl)methyl]-4-cyano-4-methylpiperidine-1-carboxamide is an organic compound that features a piperidine ring substituted with a cyano group, a methyl group, and a carboxamide group The compound also contains a bromothiophene moiety, which is a thiophene ring substituted with a bromine atom

Properties

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]-4-cyano-4-methylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3OS/c1-13(9-15)3-5-17(6-4-13)12(18)16-8-11-10(14)2-7-19-11/h2,7H,3-6,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNZJBJYWLSSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)NCC2=C(C=CS2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromothiophen-2-yl)methyl]-4-cyano-4-methylpiperidine-1-carboxamide can be achieved through a series of organic reactions. One common method involves the Suzuki cross-coupling reaction, which is a palladium-catalyzed reaction that forms carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides . The reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base, such as K3PO4, under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and minimize costs. This could include using more efficient catalysts, optimizing reaction times and temperatures, and employing continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromothiophen-2-yl)methyl]-4-cyano-4-methylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into other types of groups.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules

    Biology: In biological research, the compound can be used to study the effects of different functional groups on biological activity. It may also serve as a lead compound for the development of new drugs.

    Medicine: The compound’s potential medicinal properties make it a candidate for drug development. It could be investigated for its activity against various diseases, including cancer and infectious diseases.

    Industry: In the materials science industry, the compound could be used to develop new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(3-bromothiophen-2-yl)methyl]-4-cyano-4-methylpiperidine-1-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-bromothiophen-2-yl)methyl]-4-cyano-4-methylpiperidine-1-carboxamide: This compound is unique due to its combination of a bromothiophene moiety and a piperidine ring with a cyano group.

    N-[(3-bromothiophen-2-yl)methyl]-4-methylpiperidine-1-carboxamide: Similar to the target compound but lacks the cyano group.

    N-[(3-bromothiophen-2-yl)methyl]-4-cyano-4-methylpiperidine: Similar but lacks the carboxamide group.

Uniqueness

The presence of both the cyano group and the carboxamide group in this compound makes it unique compared to other similar compounds

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